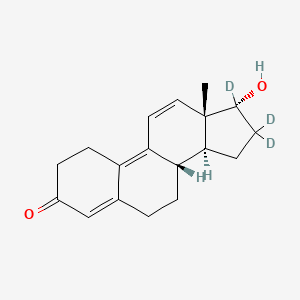
1-chloro-N-methyl-1-phenylpropan-2-amine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a member of the phenylpropanamine class, which is characterized by the presence of a phenyl group attached to a propanamine backbone
Vorbereitungsmethoden
The synthesis of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride can be achieved through several routes. One common method involves the reaction of N-methyl-1-phenylpropan-2-amine with thionyl chloride, which results in the formation of the desired compound. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its effects on receptors can modulate cellular signaling and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
N-methyl-1-phenylpropan-2-amine: This compound lacks the chlorine atom and has different chemical reactivity and biological activity.
1-phenylpropan-2-amine: This compound lacks both the chlorine and methyl groups, resulting in distinct chemical and biological properties.
1-chloro-2-methyl-2-phenylpropane: This compound has a different substitution pattern on the phenylpropanamine backbone, leading to unique chemical behavior .
The uniqueness of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
25394-33-6 |
|---|---|
Molekularformel |
C10H15Cl2N |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChI-Schlüssel |
ICZRAESMLGJTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Cl)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)

![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)

![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)




![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)
